Eprazinone dihydrochloride

准备方法

合成路线和反应条件: NSC 317935 的合成涉及将 3-[4-(2-乙氧基-2-苯乙基)-1-哌嗪基]-2-甲基-1-苯基-1-丙酮与盐酸反应生成二盐酸盐。 反应条件通常包括将化合物溶解在二甲基亚砜 (DMSO) 中,然后加入盐酸沉淀出二盐酸盐 .

工业生产方法: NSC 317935 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 最终产品通常通过重结晶或其他纯化技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: NSC 317935 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化产物。

还原: 还原反应可以用来修饰化合物中的官能团。

取代: NSC 317935 可以进行取代反应,其中一个官能团被另一个取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂可用于取代反应。

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会生成酮或羧酸,而还原可能会生成醇或胺 .

科学研究应用

Chemical Profile

- Chemical Name : Eprazinone dihydrochloride

- Molecular Formula : CHClNO

- CAS Number : 10402-53-6

- Molar Mass : 453.445 g/mol

Clinical Applications

This compound has been studied for various respiratory conditions:

- Chronic Bronchitis : It has shown efficacy in reducing symptoms associated with chronic bronchitis through its mucolytic action.

- Asthma : The drug's bronchodilatory effects can help relieve acute asthma attacks by relaxing airway muscles.

- Cough Relief : It serves as an antitussive agent, providing relief from persistent coughing without the side effects commonly associated with opioids like codeine .

Double-Blind Trial

A double-blind study demonstrated that this compound significantly improved pulmonary function in patients with bronchial spasms. The trial highlighted its secretolytic and antitussive properties without notable side effects .

Comparative Study with Codeine

In a comparative analysis with codeine, eprazinone exhibited similar efficacy in cough suppression but without the gastrointestinal side effects associated with codeine usage. This positions eprazinone as a safer alternative for managing cough in sensitive populations such as children and the elderly .

Advantages Over Other Treatments

| Feature | This compound | Codeine |

|---|---|---|

| Mucolytic Action | Yes | No |

| Bronchodilator Effect | Yes | No |

| Antitussive Effect | Yes | Yes |

| Side Effects | Minimal | Gastrointestinal issues |

| Pediatric Use | Suitable | Not recommended |

Current Research Directions

Ongoing studies aim to further elucidate the pharmacokinetics and long-term safety profile of this compound. Research is also focused on optimizing its formulation to enhance bioavailability and patient compliance, particularly for those with swallowing difficulties .

作用机制

NSC 317935 exerts its effects primarily through its mucolytic and antitussive properties. It acts on the neurokinin receptors, particularly the neurokinin 1 receptor, to improve pulmonary function and reduce mucus production. The compound influences bronchoalveolar lavage fluid lipid levels and ion transport, leading to improved respiratory function .

相似化合物的比较

- Rolapitant hydrochloride

- Ezlopitant

- Senktide

- Neurokinin A (4-10)

- Substance P (1-7)

Comparison: NSC 317935 is unique in its dual mucolytic and antitussive properties, which are not commonly found in other similar compounds. While other compounds may target neurokinin receptors, NSC 317935’s specific combination of properties makes it particularly effective in improving pulmonary function and reducing mucus production .

生物活性

Eprazinone dihydrochloride, commonly known as Eftapan, is a mucolytic agent with notable biological activities primarily related to respiratory conditions. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Pharmacological Properties

This compound exhibits multiple pharmacological effects:

- Mucolytic Activity : It aids in the breakdown of mucus in the airways, facilitating easier expectoration. This property makes it beneficial for patients suffering from conditions characterized by excessive mucus production, such as bronchitis and pneumonia .

- Bronchodilation : The compound has a direct relaxant effect on bronchial smooth muscle, which helps alleviate bronchospasms associated with respiratory diseases. This action is crucial for patients experiencing acute asthma attacks or chronic obstructive pulmonary disease (COPD) exacerbations .

- Antitussive Effects : Eprazinone suppresses the cough reflex by acting on the central nervous system, specifically targeting the cough center to reduce coughing episodes .

The precise mechanism of action of eprazinone is not fully elucidated; however, several studies suggest its interaction with neurokinin receptors (NKRs). It has been shown to exhibit weak inhibition of NK1 receptor binding, which may contribute to its mucolytic and antitussive effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | Mechanism of Action |

|---|---|---|

| Mucolytic | Breaks down mucus for easier clearance | Unknown; possibly involves NKRs |

| Bronchodilator | Relaxes bronchial smooth muscle | Direct action on smooth muscle |

| Antitussive | Suppresses cough reflex | Central nervous system modulation |

Clinical Applications

Eprazinone is indicated for various respiratory conditions:

- Chronic Bronchitis : Studies have shown that eprazinone therapy improves pulmonary function and arterial oxygen levels in patients with chronic bronchitis .

- Acute Respiratory Infections : It is used to manage cough and phlegm associated with upper respiratory infections .

- Asthma : The bronchodilatory effects make it useful in asthma management, particularly during acute episodes .

Case Study 1: Efficacy in Chronic Bronchitis

A clinical trial demonstrated that eprazinone significantly improved lung function and reduced symptoms in patients with chronic bronchitis. Patients receiving eprazinone showed marked improvement in forced expiratory volume (FEV1) and decreased dyspnea scores compared to a placebo group .

Case Study 2: Secretolytic Properties

In an experimental study involving normal rats, eprazinone was administered at varying doses (50, 100, and 200 mg/kg) over four days. The results indicated a significant increase in phospholipid levels in bronchoalveolar lavage fluid at the highest dose, supporting its secretolytic properties .

Adverse Effects

While generally well-tolerated, eprazinone can cause side effects such as:

- Nausea

- Vomiting

- Diarrhea

- Loss of appetite

- Stomach discomfort

These adverse reactions are typically mild and transient but should be monitored during treatment .

属性

CAS 编号 |

10402-53-6 |

|---|---|

分子式 |

C24H33ClN2O2 |

分子量 |

417.0 g/mol |

IUPAC 名称 |

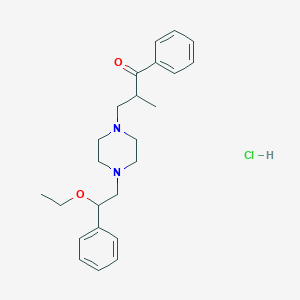

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H |

InChI 键 |

IBILYOQEISPYMM-UHFFFAOYSA-N |

SMILES |

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

规范 SMILES |

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

10402-53-6 |

同义词 |

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine 1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone 746 CE Eftapan eprazinone eprazinone dihydrochloride eprazinone dihydrochloride, 3-(14)C-labeled eprazinone hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the pharmacological effects of Eprazinone dihydrochloride?

A1: this compound has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。